molecular formula C33H36N2O4S B1664418 Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))- CAS No. 163633-45-2

Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-

Cat. No. B1664418
M. Wt: 556.7 g/mol
InChI Key: XKLHCHNIJIXLKU-MFMCTBQISA-N
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Description

AG 1254 is a biochemical.

Scientific Research Applications

  • Neuroleptic Drugs in Benzamide Derivatives : A study on the crystal structure of a benzamide derivative aimed to establish three-dimensional structure-activity relationships for new potent neuroleptic drugs in benzamide derivatives (Furuya, Iwanami, Takénaka & Sasada, 1985).

  • Synthesis and Application in Cardiovascular Agents : Another study involved the synthesis of trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol and related compounds as part of the search for useful cardiovascular agents (Miyake, Itoh, Tada, Tanabe, Hirata & Oka, 1983).

  • Development of Photosensitive Compounds : The development of a positive-type photosensitive polyamide based on branched polyamides with low degrees of branching and diazonaphthoquinone as a photosensitive compound was researched for potential applications (Xiao, Inai, Li, Hayakawa & Kakimoto, 2006).

  • Anticonvulsant Activity : The synthesis and evaluation of benzamide analogues, like 4-amino-N-(2-ethylphenyl)benzamide, were studied for their anticonvulsant properties in various models, indicating potential therapeutic applications (Lambert, Hamoir, Hermans & Poupaert, 1995).

  • Antidopaminergic Properties for Antipsychotic Agents : A comparative study of various benzamide compounds, including their synthesis and antidopaminergic properties, was conducted to explore their potential as atypical and potent antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall & Ogren, 1990).

  • Bactericidal Activity Against MRSA : Research on substituted benzamides assessed their potential as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), indicating their possible use in combating antibiotic-resistant bacteria (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek & Jampílek, 2015).

properties

CAS RN

163633-45-2

Product Name

Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-

Molecular Formula

C33H36N2O4S

Molecular Weight

556.7 g/mol

IUPAC Name

N-[(2R,3R)-4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-naphthalen-2-ylsulfanylbutan-2-yl]-3-hydroxy-2-methylbenzamide

InChI

InChI=1S/C33H36N2O4S/c1-21-26(14-9-15-29(21)36)31(38)34-28(20-40-25-17-16-22-10-5-6-11-23(22)18-25)30(37)19-24-12-7-8-13-27(24)32(39)35-33(2,3)4/h5-18,28,30,36-37H,19-20H2,1-4H3,(H,34,38)(H,35,39)/t28-,30+/m0/s1

InChI Key

XKLHCHNIJIXLKU-MFMCTBQISA-N

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC3=CC=CC=C3C=C2)[C@@H](CC4=CC=CC=C4C(=O)NC(C)(C)C)O

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC3=CC=CC=C3C=C2)C(CC4=CC=CC=C4C(=O)NC(C)(C)C)O

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC3=CC=CC=C3C=C2)C(CC4=CC=CC=C4C(=O)NC(C)(C)C)O

Appearance

Solid powder

Other CAS RN

163633-45-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG 1254;  AG-1254 ;  AG1254

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-
Reactant of Route 3
Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-
Reactant of Route 5
Reactant of Route 5
Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)phenyl)-2-hydroxy-1-((2-naphthalenylthio)methyl)propyl)-3-hydroxy-2-methyl-, (R-(R*,R*))-

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